molecular formula C14H20BrN3O2 B7344788 (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one

カタログ番号 B7344788
分子量: 342.23 g/mol
InChIキー: VMRHZXNVORYCTF-TVKKRMFBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one, also known as BAY 57-1293, is a small molecule inhibitor of the protein kinase enzyme, PDE5 (Phosphodiesterase 5). PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is a secondary messenger molecule involved in the regulation of smooth muscle relaxation. BAY 57-1293 has been extensively studied for its potential application in the treatment of various diseases, including pulmonary arterial hypertension (PAH), erectile dysfunction (ED), and heart failure.

作用機序

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 works by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cGMP. By inhibiting PDE5, this compound 57-1293 increases the levels of cGMP, leading to increased smooth muscle relaxation and improved blood flow. This mechanism of action is responsible for the therapeutic effects of this compound 57-1293 in PAH, ED, and heart failure.
Biochemical and Physiological Effects:
This compound 57-1293 has been shown to have several biochemical and physiological effects. In PAH, this compound 57-1293 improves exercise capacity, hemodynamics, and quality of life by reducing pulmonary vascular resistance and improving right ventricular function. In ED, this compound 57-1293 improves erectile function by increasing penile blood flow and improving smooth muscle relaxation. In heart failure, this compound 57-1293 improves cardiac function by reducing afterload and improving myocardial contractility.

実験室実験の利点と制限

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of PDE5, with minimal effects on other PDE isoforms. This specificity allows for more accurate and reliable data in experiments involving PDE5 inhibition. One limitation is that this compound 57-1293 is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings.

将来の方向性

There are several future directions for research involving (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293. One direction is the development of more potent and selective PDE5 inhibitors for the treatment of PAH, ED, and heart failure. Another direction is the investigation of the potential therapeutic effects of PDE5 inhibitors in other diseases, such as cancer and neurological disorders. Additionally, the development of novel drug delivery systems for PDE5 inhibitors may improve their efficacy and reduce side effects.

合成法

The synthesis of (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 involves a multi-step process, starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with 1,3-dimethyl-3-azetidinone to form 5-bromopyrimidine-2-carboxylic acid 1,3-dimethyl-3-azetidinone ester. This intermediate is then reacted with 1-(3-chloropropyl)-4-piperidinol to form the key intermediate, 1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one. The final step involves the conversion of the intermediate to the desired product, this compound 57-1293, through a series of purification steps.

科学的研究の応用

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 has been extensively studied for its potential application in the treatment of various diseases, including PAH, ED, and heart failure. In PAH, this compound 57-1293 has been shown to improve exercise capacity, hemodynamics, and quality of life in patients. In ED, this compound 57-1293 has been shown to improve erectile function in patients who are unresponsive to other treatments. In heart failure, this compound 57-1293 has been shown to improve cardiac function and reduce the risk of hospitalization.

特性

IUPAC Name

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-9(2)12(19)14(20)18-5-3-4-10(8-18)13-16-6-11(15)7-17-13/h6-7,9-10,12,19H,3-5,8H2,1-2H3/t10?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRHZXNVORYCTF-TVKKRMFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCCC(C1)C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。